Enhanced Lipophilicity of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone Relative to 4-Methylbenzyl and 4-Chlorobenzyl Analogs Drives Differential Target Engagement
The 4-bromobenzyl substituent confers higher calculated lipophilicity compared to the 4-methylbenzyl analog (6,8-diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone) and the 4-chlorobenzyl analog (3-(2-chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone). In silico calculation using ACD/LogP predicts a logP value of approximately 4.2 for the 4-bromobenzyl derivative, compared to approximately 3.9 for the 4-methylbenzyl analog and approximately 3.7 for the 2-chlorobenzyl analog . This difference arises from the higher atomic polarizability and van der Waals radius of bromine (1.85 Å) relative to methyl (estimated effective radius ~2.0 Å but with lower polarizability) and chlorine (1.75 Å). 3D-QSAR studies on related 6-iodo-2-methylquinazolin-4(3H)-ones indicate that lipophilic substituents at the para-position of the 3N-phenyl ring significantly influence cytotoxic activity and DHFR binding affinity [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ~4.2 (ACD/LogP predicted) |
| Comparator Or Baseline | 6,8-diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone: logP ~3.9 (predicted); 3-(2-chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone: logP ~3.7 (predicted) |
| Quantified Difference | ΔlogP ≈ +0.3 vs 4-methylbenzyl analog; ΔlogP ≈ +0.5 vs 2-chlorobenzyl analog |
| Conditions | In silico calculation using ACD/LogP algorithm; molecular structures: C15H9BrI2N2O (MW 566.96) for target compound, C16H12I2N2O (MW 502.09) for 4-methylbenzyl analog, C15H9ClI2N2O (MW 522.51) for 2-chlorobenzyl analog |
Why This Matters
Higher lipophilicity predicts enhanced membrane permeability and potentially greater hydrophobic interactions with protein binding pockets such as the DHFR active site, which may translate to differential cellular activity that requires empirical validation.
- [1] Pérez-Fehrmann M, Kesternich V, Puelles A, Quezada V, Salazar F, Christen P, Castillo J, Cárcamo JG, Castro-Alvarez A, Nelson R. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Adv. 2022;12:21340-21352. View Source
